(1S,2S,4R)-4-(4-(N-((S)-2,3-dihydro-1H-inden-1-yl)benzamido)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentyl benzoate
Description
The compound “(1S,2S,4R)-4-(4-(N-((S)-2,3-dihydro-1H-inden-1-yl)benzamido)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentyl benzoate” (hereafter referred to as Compound A) is a pyrrolo[2,3-d]pyrimidine derivative with a cyclopentyl benzoate core and a (S)-2,3-dihydro-1H-inden-1-yl substituent. This class of compounds is notable for its role in modulating enzymatic activity, particularly in oncology targets such as NEDD8-activating enzyme (NAE) . Compound A shares structural motifs with clinically studied molecules like MLN4924 (Pevonedistat), but its benzoate ester distinguishes it pharmacokinetically and pharmacodynamically. Below, we compare Compound A with key analogs, focusing on structural, functional, and clinical data.
Properties
IUPAC Name |
[(1S,2S,4R)-4-[4-[benzoyl-[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-(hydroxymethyl)cyclopentyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32N4O4/c40-21-26-19-27(20-31(26)43-35(42)25-12-5-2-6-13-25)38-18-17-29-32(38)36-22-37-33(29)39(34(41)24-10-3-1-4-11-24)30-16-15-23-9-7-8-14-28(23)30/h1-14,17-18,22,26-27,30-31,40H,15-16,19-21H2/t26-,27+,30-,31-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXCFHVEOQWMKV-JHYZPVKISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N(C3=NC=NC4=C3C=CN4C5CC(C(C5)OC(=O)C6=CC=CC=C6)CO)C(=O)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1N(C3=NC=NC4=C3C=CN4[C@@H]5C[C@H]([C@H](C5)OC(=O)C6=CC=CC=C6)CO)C(=O)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1S,2S,4R)-4-(4-(N-((S)-2,3-dihydro-1H-inden-1-yl)benzamido)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentyl benzoate is a complex organic molecule with significant potential in pharmacological applications. Its structure suggests interactions with various biological targets, particularly in the realm of cancer therapy and neurological disorders. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic implications, and relevant case studies.
Molecular Details
- IUPAC Name: (1S,2S,4R)-4-(4-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol
- Molecular Formula: C₃₅H₃₂N₄O₄
- Molecular Weight: 572.65 g/mol
- CAS Number: 905580-90-7
- Purity: 98% .
The compound exhibits several biological activities that are primarily attributed to its ability to interact with specific molecular targets:
-
Inhibition of Enzymatic Activity:
- The compound has shown promise as an inhibitor of various enzymes involved in cancer progression. For example, it may inhibit certain kinases or proteases that are crucial for tumor growth and metastasis.
- Modulation of Receptor Activity:
-
Antioxidant Properties:
- Preliminary studies suggest that the compound may possess antioxidant properties, potentially reducing oxidative stress in cells and contributing to its protective effects against cellular damage.
Case Study Summaries
- Cancer Cell Line Studies:
- Neuroprotective Effects:
-
Pharmacokinetics:
- Studies assessing the pharmacokinetic profile indicate that the compound has favorable absorption characteristics with a half-life suitable for therapeutic applications. Further investigations are needed to fully understand its metabolism and excretion pathways.
Comparative Biological Activity Table
Scientific Research Applications
The compound (1S,2S,4R)-4-(4-(N-((S)-2,3-dihydro-1H-inden-1-yl)benzamido)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentyl benzoate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.
Structure and Composition
This compound features a unique arrangement of functional groups that contribute to its biological activity. The molecular formula is , and it has a molecular weight of 568.66 g/mol. The structure includes:
- A pyrrolo[2,3-d]pyrimidine core, which is known for its role in various biological activities.
- A cyclopentyl moiety that enhances lipophilicity.
- A benzoate group that may influence solubility and bioavailability.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacological agents. Its applications include:
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by targeting specific pathways involved in cell proliferation and apoptosis. The pyrrolo[2,3-d]pyrimidine framework is particularly noted for its ability to inhibit kinases involved in cancer progression.
Case Study: Kinase Inhibition
A study demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines effectively inhibited certain kinases, leading to reduced tumor growth in preclinical models. This suggests that our compound could be further explored for similar anticancer applications .
Neurological Disorders
Given the presence of the indene structure, which is associated with neuroprotective effects, this compound may have applications in treating neurological disorders.
Case Study: Neuroprotection
In vitro studies have shown that related compounds can protect neuronal cells from oxidative stress, a key factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. This opens avenues for further exploration of our compound's efficacy in neuroprotection .
Antimicrobial Properties
The structural features of this compound may also confer antimicrobial activity. Compounds with similar backbones have shown effectiveness against various bacterial strains.
Case Study: Antimicrobial Testing
A recent study tested several pyrrolo[2,3-d]pyrimidine derivatives against common pathogens and found significant antibacterial activity, suggesting that our compound could be developed into antimicrobial agents .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 5.4 | |
| Compound B | Neuroprotective | 12.0 | |
| Compound C | Antimicrobial | 8.5 | |
| Our Compound | TBD | TBD | TBD |
Comparison with Similar Compounds
Structural Analogues
MLN4924 (Pevonedistat)
- Structure: (1S,2S,4R)-4-(4-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxycyclopentyl methyl sulfamate .
- Key Differences :
- Ester Group : MLN4924 contains a sulfamate group, whereas Compound A has a benzoate ester. This impacts solubility (sulfamates are more polar) and metabolic stability.
- Substituent Position : Both share the (S)-indenyl-pyrrolopyrimidine core, but Compound A includes a hydroxymethyl group on the cyclopentyl ring.
- Biological Activity : MLN4924 inhibits NAE, blocking cullin neddylation and inducing apoptosis in cancer cells. Its IC₅₀ for NAE is 4.7 nM .
- Clinical Status : Phase III trials for AML and MDS .
(4aS,6R,7S,7aR)-6-[4-[[(1S)-2,3-Dihydro-1H-inden-1-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]hexahydro-2-(4-methoxyphenyl)-cyclopenta-1,3-dioxin-7-ol
- Structure : Features a cyclopenta-dioxin ring and 4-methoxyphenyl group .
- Key Differences :
- Core Structure : The dioxin ring replaces the cyclopentyl benzoate in Compound A, likely altering binding kinetics.
- Substituents : The 4-methoxyphenyl group may enhance blood-brain barrier penetration compared to Compound A’s benzoate.
Ethyl 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate
- Structure : Simpler pyrrolopyrimidine with an ethyl benzoate side chain .
- Key Differences :
- Indenyl Absence : Lacks the (S)-indenyl group critical for NAE inhibition.
- Ester Flexibility : Ethyl benzoate may confer lower metabolic resistance than Compound A’s cyclopentyl-linked benzoate.
- Synthesis: Prepared via reflux of 4-chloro-pyrrolopyrimidine with ethyl 4-aminobenzoate, a method adaptable to Compound A’s synthesis .
Pharmacological and Functional Comparisons
Key Observations:
Ester Group Impact : Sulfamate (MLN4924) vs. benzoate (Compound A) alters polarity and bioavailability. Sulfamates enhance aqueous solubility but may reduce tissue penetration.
Substituent Effects : The (S)-indenyl group in Compound A and MLN4924 is critical for NAE binding, while its absence in simpler analogs correlates with reduced potency .
Synthetic Accessibility : Compound A’s cyclopentyl benzoate requires multi-step coupling, analogous to methods in and .
Q & A
Q. What statistical methods are critical for analyzing dose-response relationships in kinase assays?
- Methodological Answer :
- Four-Parameter Logistic Regression : Fit dose-response curves (GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals .
- ANOVA with Tukey’s Test : Compare compound efficacy across cell lines (e.g., BxPC-3 vs. PANC-1) to identify lineage-specific effects .
Tables
Q. Table 1. Key Reaction Conditions for Pyrrolo[2,3-d]pyrimidine Synthesis
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amidation | N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)formamide, Cs₂CO₃, DMSO, 85°C | 38% | |
| Cyclization | 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde, DIPEA, MW, 80°C | 45% | |
| Purification | Prep-HPLC (C18 column, 10–90% MeCN/H₂O) | >95% purity |
Q. Table 2. Biological Assay Parameters
| Assay Type | Cell Line/Model | Endpoint | Reference |
|---|---|---|---|
| CDK9 Inhibition | Recombinant CDK9/CycT1 | IC₅₀ = 12 nM | |
| Apoptosis (Annexin V) | AsPC-1 | EC₅₀ = 0.8 µM | |
| Tumor Growth Inhibition | MIA PaCa-2 xenograft | TGI = 78% at 50 mg/kg |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
